molecular formula C17H26N2O B5151579 1-(2,2-dimethylpropanoyl)-4-(2-phenylethyl)piperazine

1-(2,2-dimethylpropanoyl)-4-(2-phenylethyl)piperazine

Cat. No. B5151579
M. Wt: 274.4 g/mol
InChI Key: ZYKALFLNOWTIFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-dimethylpropanoyl)-4-(2-phenylethyl)piperazine, also known as DPI-3290, is a piperazine derivative that has gained significant interest in the scientific community due to its potential therapeutic applications. This compound has been studied for its ability to modulate the activity of certain receptors in the brain, leading to its potential use in treating various neurological disorders.

Mechanism of Action

The exact mechanism of action of 1-(2,2-dimethylpropanoyl)-4-(2-phenylethyl)piperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. The compound has been shown to selectively bind to certain receptors, leading to the activation or inhibition of specific signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 1-(2,2-dimethylpropanoyl)-4-(2-phenylethyl)piperazine can have a range of biochemical and physiological effects, depending on the specific receptors that it interacts with. These effects may include changes in neurotransmitter release, alterations in synaptic plasticity, and modulation of gene expression.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2,2-dimethylpropanoyl)-4-(2-phenylethyl)piperazine is its selectivity for certain receptors, which allows for more targeted research and potential therapeutic applications. However, the compound's limited solubility in aqueous solutions can make it difficult to use in certain experiments, and its high cost may also be a limiting factor.

Future Directions

There are several potential future directions for research involving 1-(2,2-dimethylpropanoyl)-4-(2-phenylethyl)piperazine. One area of interest is the compound's potential use in the treatment of addiction, particularly for drugs such as cocaine and opioids. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential therapeutic applications for various neurological disorders.

Synthesis Methods

The synthesis of 1-(2,2-dimethylpropanoyl)-4-(2-phenylethyl)piperazine involves the reaction of 1-(2,2-dimethylpropanoyl)piperazine with 2-phenylethylamine. This reaction is typically carried out in the presence of a catalyst, such as palladium on carbon, in an organic solvent such as ethanol or methanol. The resulting product is then purified using various techniques, including column chromatography and recrystallization.

Scientific Research Applications

1-(2,2-dimethylpropanoyl)-4-(2-phenylethyl)piperazine has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders, including depression, anxiety, and addiction. The compound has been shown to modulate the activity of certain receptors in the brain, including the dopamine and serotonin receptors, which are involved in the regulation of mood and behavior.

properties

IUPAC Name

2,2-dimethyl-1-[4-(2-phenylethyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-17(2,3)16(20)19-13-11-18(12-14-19)10-9-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKALFLNOWTIFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-1-[4-(2-phenylethyl)piperazin-1-yl]propan-1-one

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